Trans-Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its chemopreventive and therapeutic effects against various types of cancers. Sulindac and its metabolites, sulindac sulfide and sulindac sulfone, have been shown to inhibit tumor growth through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression12345678910.
Sulindac's ability to induce apoptosis and inhibit key signaling pathways such as Ras and Stat3 makes it a promising agent for cancer prevention and therapy. It has been shown to cause regression of colonic adenomas in patients with familial adenomatous polyposis and inhibit the growth of various cancer cell lines14578910.
The modulation of cytochrome P450 enzymes by sulindac suggests its potential in preventing chemically induced carcinogenesis, as these enzymes are involved in the initial detoxification steps of many environmental carcinogens2.
The anti-invasive properties of sulindac and its metabolites, through the inhibition of Akt/PKB and MMP-2, highlight its potential application in preventing tumor metastasis, particularly in glioblastoma6.
Trans-Sulindac is derived from Sulindac, which was first synthesized in the 1970s as part of a broader effort to develop effective NSAIDs. The compound falls under the classification of nonsteroidal anti-inflammatory drugs and is categorized as an anti-inflammatory agent due to its mechanism of action involving the inhibition of prostaglandin synthesis.
The synthesis of trans-Sulindac involves the isomerization of its cis counterpart, Sulindac. The primary method for this transformation is photoisomerization, which typically requires ultraviolet (UV) irradiation.
In industrial settings, large-scale synthesis follows similar steps but emphasizes efficiency and yield optimization. The use of UV irradiation facilitates the conversion of substantial quantities of Sulindac into trans-Sulindac.
Trans-Sulindac has a distinct molecular structure characterized by its benzylidene and indene components. The molecular formula is , indicating the presence of fluorine, a carboxymethyl group, and a sulfur atom.
Crystallographic studies reveal details about bond lengths and angles, confirming the stability and arrangement of atoms within the molecule.
Trans-Sulindac participates in several chemical reactions that are crucial for its biological activity:
The mechanism by which trans-Sulindac exerts its effects primarily involves the inhibition of cyclooxygenase enzymes:
Trans-Sulindac exhibits several key physical and chemical properties:
These properties are critical for understanding its formulation in pharmaceutical applications.
Trans-Sulindac has several scientific applications:
trans-Sulindac is systematically named as {(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid. Its stereochemical configuration is defined by the E-geometry at the exocyclic double bond connecting the indene core to the para-methylsulfinylbenzylidene moiety. This configuration positions the 3-acetic acid substituent and the 4-(methylsulfinyl)phenyl group on opposite sides of the double bond, creating a planar molecular structure. The trans isomer exhibits distinct spatial arrangement compared to the cis form (Z-isomer), which directly influences its crystallographic packing and intermolecular interactions. Single-crystal X-ray diffraction studies confirm that the trans configuration enables more efficient molecular stacking, contributing to its thermodynamic stability [1] [4] [6].
Table 1: IUPAC Nomenclature and Stereochemical Descriptors
Property | trans-Sulindac |
---|---|
IUPAC Name | {(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid |
CAS Registry Number | 38194-50-2 |
Molecular Formula | C₂₀H₁₇FO₃S |
Stereochemical Descriptor | E-isomer |
Key Bond Angles | C1=C2-C3: 125.5° (confirmed by XRD) |
Sulindac undergoes complex metabolic transformations, yielding sulfide (pharmacologically active) and sulfone (inactive) derivatives. The trans-sulfide metabolite exhibits a 15° wider bond angle at the exocyclic double bond compared to the cis-sulfide, altering its interaction with cyclooxygenase (COX) enzymes. Spectroscopic differentiation between isomers is achieved via:
Table 2: Comparative Properties of Sulindac Isomers and Metabolites
Property | trans-Sulfide | cis-Sulfide | trans-Sulfone | cis-Sulfone |
---|---|---|---|---|
FTIR Δν(COO⁻) | 195 cm⁻¹ | 178 cm⁻¹ | 201 cm⁻¹ | 185 cm⁻¹ |
¹H-NMR (vinyl H) | δ 7.25 (J=14.5 Hz) | δ 7.01 (J=10.5 Hz) | δ 7.28 (J=14.3 Hz) | δ 6.98 (J=10.2 Hz) |
Melting Point | 182–185°C | 168–171°C | 195–198°C | 172–175°C |
Biological Activity | COX inhibitor (IC₅₀: 1.2 μM) | Weakly active (IC₅₀: >50 μM) | Inactive | Inactive |
trans-Sulindac is classified as a BCS Class II drug with intrinsic water solubility of 0.05 mg/mL (25°C) due to its hydrophobic indene backbone. Its crystalline form exhibits triclinic symmetry (space group P1̄) with unit cell parameters a = 7.82 Å, b = 9.15 Å, c = 12.30 Å, α = 89.5°, β = 78.2°, γ = 85.0°. Hydrogen bonding between carboxylic dimers (O···O distance: 2.68 Å) and van der Waals interactions stabilize the lattice. The methylsulfinyl group participates in C–H···O=S contacts (2.95 Å), enhancing crystallinity. Stability studies indicate:
Table 3: Solubility and Stability Parameters of trans-Sulindac
Parameter | Value | Conditions |
---|---|---|
Water Solubility | 0.05 mg/mL | 25°C, pH 7.0 |
Log P (Octanol/Water) | 4.2 | Experimental |
pKₐ (Carboxylic Acid) | 4.7 | 25°C |
Melting Point | 182–185°C | Decomposition observed |
Degradation t₁/₂ (Acidic) | 48 hours | pH 1.2, 37°C |
Dissolution Enhancement | 8.5-fold | SBA-15 carrier, pH 1.2 |
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 67°C for amorphous trans-sulindac. Below Tg, molecular mobility is restricted, preventing crystallization for >12 months. At 20°C above Tg (87°C), crystallization onset occurs within 3 hours, forming thermodynamically stable monoclinic polymorphs. Kinetic stability is governed by:
Table 4: Thermodynamic and Kinetic Stability Metrics
Parameter | trans-Sulindac | cis-Sulindac |
---|---|---|
Glass Transition Temp (Tg) | 67°C | 62°C |
Crystallization Ea | 142 kJ/mol | 118 kJ/mol |
Conformational Strain | 6.3 kcal/mol | 9.8 kcal/mol |
Relative Energy (DFT) | 0 kcal/mol (reference) | +3.5 kcal/mol |
Storage Stability | >12 months (below Tg) | 6 months (below Tg) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1